molecular formula C10H11ClN2 B12041713 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide CAS No. 763909-14-4

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide

Cat. No.: B12041713
CAS No.: 763909-14-4
M. Wt: 194.66 g/mol
InChI Key: ZFODIMWFQJDACW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide is a chemical compound characterized by the presence of a cyclopropane ring attached to a 4-chlorophenyl group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid

Comparison: 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide is unique due to the presence of the carboximidamide functional group, which imparts distinct chemical and biological properties compared to its analogs. The cyclopropane ring also contributes to its rigidity and stability, making it a valuable compound for various applications.

Properties

CAS No.

763909-14-4

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carboximidamide

InChI

InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13)

InChI Key

ZFODIMWFQJDACW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=N)N

Origin of Product

United States

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